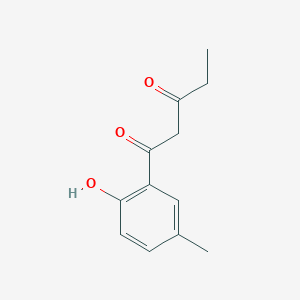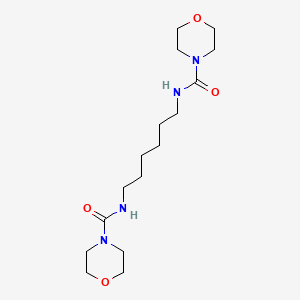
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9BrS It features a benzene ring substituted with a bromine atom and a prop-2-en-1-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-2-en-1-ylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alkyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkyl derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles.
Oxidation and Reduction: The prop-2-en-1-ylsulfanyl group can undergo oxidation and reduction, leading to the formation of reactive intermediates that interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a prop-2-en-1-ylsulfanyl group.
1-Bromo-4-(2-phenylethyl)benzene: Features a phenylethyl group instead of a prop-2-en-1-ylsulfanyl group.
Uniqueness
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
6334-55-0 |
|---|---|
Formule moléculaire |
C9H9BrS |
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
1-bromo-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C9H9BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Clé InChI |
YJSJZKBPRLJLPC-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


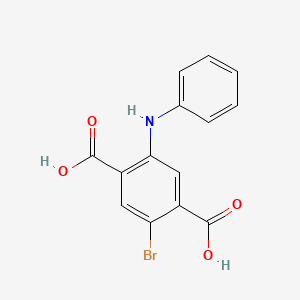
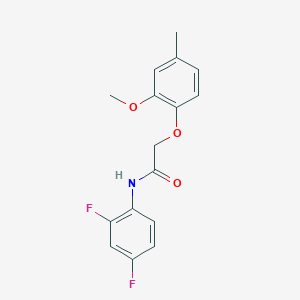

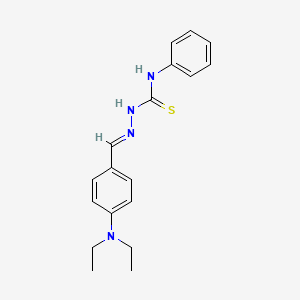
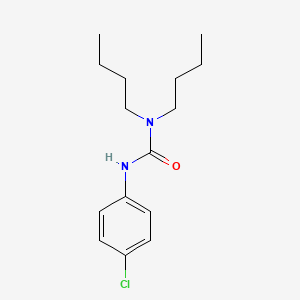
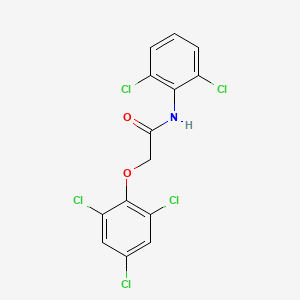

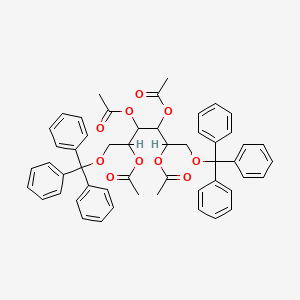

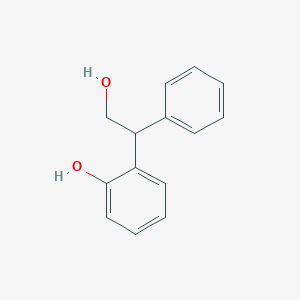
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
